molecular formula C14H19NO2 B13931270 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine CAS No. 857373-50-3

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine

Cat. No.: B13931270
CAS No.: 857373-50-3
M. Wt: 233.31 g/mol
InChI Key: NKQDVQOWQWMFDX-UHFFFAOYSA-N
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Description

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is a chemical compound that features a piperidine ring attached to a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with piperidine under specific conditions. One common method involves the use of a base such as sodium carbonate in an aqueous medium, followed by the addition of piperidine. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and reduce reaction time. The use of high-pressure reactors and advanced purification techniques such as chromatography can also be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the benzodioxin moiety.

    Reduction: Reduced forms of the compound, often involving the reduction of any carbonyl groups present.

    Substitution: Substituted piperidine derivatives, depending on the nature of the substituent.

Scientific Research Applications

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity. The benzodioxin moiety can interact with biological membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide

Uniqueness

1-[(2,3-Dihydro-1,4-benzodioxin-6-yl)methyl]piperidine is unique due to its specific combination of a piperidine ring and a benzodioxin moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

857373-50-3

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidine

InChI

InChI=1S/C14H19NO2/c1-2-6-15(7-3-1)11-12-4-5-13-14(10-12)17-9-8-16-13/h4-5,10H,1-3,6-9,11H2

InChI Key

NKQDVQOWQWMFDX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2)OCCO3

Origin of Product

United States

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